![molecular formula C12H14N2O B13209141 2-{5-Azaspiro[2.4]heptan-5-yl}pyridine-3-carbaldehyde](/img/structure/B13209141.png)
2-{5-Azaspiro[2.4]heptan-5-yl}pyridine-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{5-Azaspiro[2.4]heptan-5-yl}pyridine-3-carbaldehyde is a chemical compound with the molecular formula C12H14N2O and a molecular weight of 202.25 g/mol This compound is characterized by its unique spirocyclic structure, which includes a pyridine ring fused to a spiro[24]heptane system containing a nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{5-Azaspiro[24]heptan-5-yl}pyridine-3-carbaldehyde typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized synthetic routes to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to produce large quantities of the compound with high purity .
Chemical Reactions Analysis
Types of Reactions
2-{5-Azaspiro[2.4]heptan-5-yl}pyridine-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The nitrogen atom in the spirocyclic ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 2-{5-Azaspiro[2.4]heptan-5-yl}pyridine-3-carboxylic acid.
Reduction: Formation of 2-{5-Azaspiro[2.4]heptan-5-yl}pyridine-3-methanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-{5-Azaspiro[2.4]heptan-5-yl}pyridine-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{5-Azaspiro[2.4]heptan-5-yl}pyridine-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the inhibition of enzyme activity or the modulation of signaling pathways. The spirocyclic structure may also contribute to its binding affinity and selectivity for certain targets .
Comparison with Similar Compounds
Similar Compounds
5-Azaspiro[2.4]heptane-5-carbaldehyde: Shares the spirocyclic core but lacks the pyridine ring.
N-Methyl-5-azaspiro[2.4]heptane-5-carbaldehyde: Similar structure with an additional methyl group on the nitrogen atom.
Uniqueness
2-{5-Azaspiro[2.4]heptan-5-yl}pyridine-3-carbaldehyde is unique due to the combination of its spirocyclic structure and the presence of both a pyridine ring and an aldehyde group. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C12H14N2O |
|---|---|
Molecular Weight |
202.25 g/mol |
IUPAC Name |
2-(5-azaspiro[2.4]heptan-5-yl)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C12H14N2O/c15-8-10-2-1-6-13-11(10)14-7-5-12(9-14)3-4-12/h1-2,6,8H,3-5,7,9H2 |
InChI Key |
QPZDBPAQHNAMHI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC12CCN(C2)C3=C(C=CC=N3)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


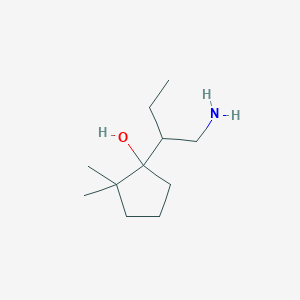
amine](/img/structure/B13209065.png)

![4,4-Difluoro-1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexan-1-ol](/img/structure/B13209084.png)

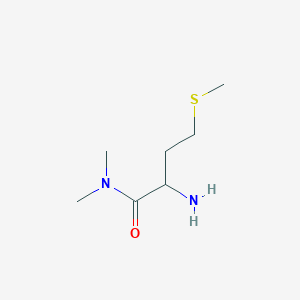
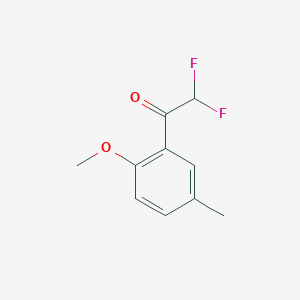
![Ethyl 7-methyl-6,6-dioxo-1-oxa-6lambda6-thiaspiro[2.4]heptane-2-carboxylate](/img/structure/B13209103.png)
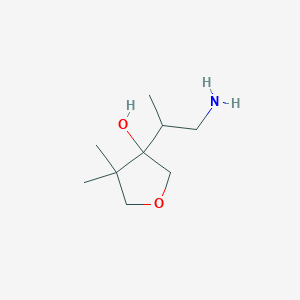
![2-Azabicyclo[2.2.2]octane-6-carboxylic acid](/img/structure/B13209113.png)
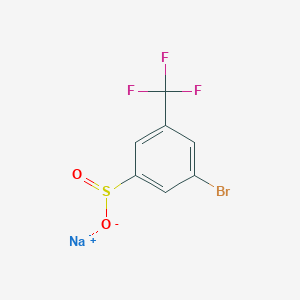
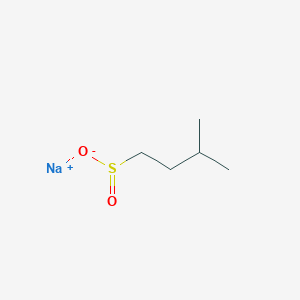
![{2-[(3-Methylphenyl)methyl]pyridin-3-yl}methanol](/img/structure/B13209134.png)

